4-({1-[(3-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide
Description
Properties
IUPAC Name |
4-[[1-[(3-bromophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O3S/c1-2-11-26-22(29)18-8-6-16(7-9-18)14-28-23(30)21-20(10-12-32-21)27(24(28)31)15-17-4-3-5-19(25)13-17/h3-5,10,12-13,16,18H,2,6-9,11,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTYTBDJDPXWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(3-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thienopyrimidine core, the introduction of the bromophenyl group, and the attachment of the propylcyclohexane carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(3-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 463.44 g/mol. Its structure comprises several functional groups that contribute to its biological activity:
- Thienopyrimidine Core : This heterocyclic structure is known for its role in various pharmacological activities.
- Bromophenyl Group : The presence of the bromine atom enhances the compound's lipophilicity and potential interaction with biological targets.
- Cyclohexane Carboxamide : This moiety may influence the compound's solubility and binding properties.
Research indicates that this compound exhibits significant biological activities that can be categorized as follows:
Anticancer Properties
Several studies have suggested that compounds with similar structures possess anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds related to thienopyrimidine have shown efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Targeting Specific Signaling Pathways : Preliminary data indicate that this compound may interfere with critical signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
The thienopyrimidine derivatives have also been evaluated for antimicrobial effects. Research suggests:
- Broad-Spectrum Antimicrobial Activity : Compounds with similar scaffolds have demonstrated activity against a range of pathogens, including bacteria and fungi.
Case Studies
Several case studies provide insights into the biological activity and therapeutic potential of compounds similar to 4-({1-[(3-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide:
- Anticancer Activity : A study demonstrated that a related thienopyrimidine derivative inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases.
Mechanism of Action
The mechanism of action of 4-({1-[(3-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Halogen vs.
Alkyl Chain Length : The N-propyl chain in the target compound balances lipophilicity and solubility better than the longer N-3-methylbutyl chain in its analogue, which may reduce bioavailability due to excessive hydrophobicity .
Core Heterocycle: The thienopyrimidine core in the target compound differs from the tetrahydropyrimidinone in ’s derivatives, which are associated with distinct target profiles (e.g., kinase vs. protease inhibition) .
Biological Activity
The compound 4-({1-[(3-bromophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide (CAS No. 1030102-44-3) is a thienopyrimidine derivative notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms and effects observed in various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 518.47 g/mol. Its structural features include a thieno[3,2-d]pyrimidine core substituted with a bromophenyl group and a propylcyclohexane carboxamide moiety. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of similar compounds and their screening against cancer cell lines, demonstrating that modifications in the structure could enhance cytotoxicity. For instance, the introduction of halogen atoms (like bromine) has been associated with increased potency against certain cancer types due to improved binding affinity to target proteins involved in tumor growth regulation .
The proposed mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation. For example, compounds similar to the one have been shown to inhibit MIF2 tautomerase activity, with IC50 values indicating a strong inhibitory effect. The compound's bromine substitution may enhance this activity compared to non-brominated analogs .
Antioxidant Properties
In addition to anticancer effects, thienopyrimidine derivatives have demonstrated antioxidant properties. A study assessing similar compounds revealed that they could mitigate oxidative stress in biological systems by scavenging free radicals and reducing erythrocyte damage caused by toxic substances like 4-nonylphenol . This suggests potential applications in protecting cells from oxidative damage.
Study 1: Anticancer Screening
In a multicellular spheroid model, a library of thienopyrimidine compounds was screened for anticancer activity. The results indicated that compounds with structural similarities to our compound showed significant inhibition of tumor growth in vitro. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy against various cancer types .
Study 2: Antioxidant Effects in Fish Models
Another investigation focused on the antioxidant capacity of thienopyrimidine derivatives in Clarias gariepinus (African catfish). The study reported that treatment with these compounds resulted in significantly lower percentages of altered erythrocytes compared to control groups exposed to toxic agents alone. This highlights their potential as protective agents in aquaculture settings .
Table 1: Potency of MIF2 Tautomerase Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Structure Modification | IC50 (μM) |
|---|---|---|
| 4-CPPC | Control | 47 ± 7.2 |
| R110 | No modification | 15 ± 0.8 |
| Brominated R110 | Bromine substitution | 7.2 ± 0.6 |
| CF3 Derivative | CF3 substitution | 2.6 ± 0.2 |
Table 2: Erythrocyte Alterations Post-Treatment with Thienopyrimidine Derivatives
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrimidine Compound | 12 ± 1.03 |
Q & A
Basic: What are the key synthetic steps for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:
- Alkylation : Introduction of the 3-bromophenylmethyl group via nucleophilic substitution or coupling reactions.
- Carboxamide Formation : Reaction of the cyclohexane carboxylate intermediate with N-propylamine using coupling agents like EDC·HCl and HOBt in solvents such as DMSO or acetonitrile .
- Purification : Column chromatography or recrystallization to isolate the final product.
Critical parameters include temperature control (e.g., 0–25°C for sensitive steps) and anhydrous conditions for moisture-sensitive reagents .
Basic: Which characterization techniques are essential for confirming its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 4.87 ppm for methylene protons in thienopyrimidinone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ observed at 380.6 for analogous compounds) .
- Infrared (IR) Spectroscopy : Identification of carbonyl stretches (e.g., 1700–1750 cm⁻¹ for dioxo groups) .
Basic: What initial biological screening approaches are recommended?
Methodological Answer:
- In Vitro Enzyme Assays : Test inhibition of target enzymes (e.g., kinases, proteases) at 1–100 µM concentrations.
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors.
- Cytotoxicity Screening : Use cell lines (e.g., HEK293, HeLa) to evaluate IC₅₀ values via MTT assays .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates.
- Temperature Gradients : Use microwave-assisted synthesis for faster reaction times (e.g., 80°C for 2 hours vs. 24 hours at room temperature).
- Catalyst Optimization : Evaluate Pd-based catalysts for coupling steps, monitoring yields via HPLC .
Example optimization results:
| Solvent | Temperature | Yield (%) |
|---|---|---|
| DMSO | 80°C | 72 |
| DMF | 80°C | 65 |
Advanced: How can computational methods elucidate its mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP-binding pockets).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .
For example, a docking score of −9.2 kcal/mol suggests strong binding to PI3Kδ .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Orthogonal Assays : Validate enzyme inhibition with fluorescence-based and radiometric methods.
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to cell permeability differences) .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Modify the 3-bromophenyl group (e.g., replace Br with Cl or CF₃) and test activity.
- Bioisosteric Replacement : Substitute the cyclohexane carboxamide with a piperidine ring.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors using Schrödinger Phase .
Example SAR Table:
| Structural Feature | Biological Activity Impact | Reference Compounds |
|---|---|---|
| 3-Bromophenyl substitution | Enhances kinase inhibition | Compound A |
| N-Propyl vs. N-Benzyl carboxamide | Reduces cytotoxicity | Compound B |
Advanced: How to assess target engagement and selectivity in cellular environments?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD = 12 nM for EGFR).
- CRISPR-Cas9 Knockout Models : Validate on-target effects using gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
